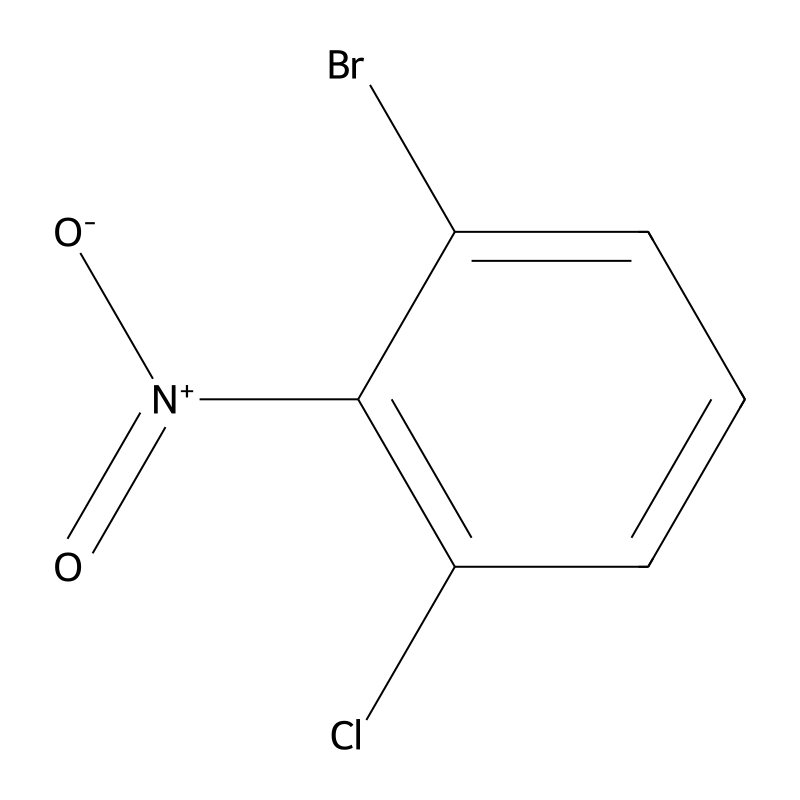

1-Bromo-3-chloro-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3-chloro-2-nitrobenzene is a disubstituted halonitrobenzene, a class of compounds widely used as intermediates in the synthesis of complex organic molecules such as pharmaceuticals and dyes. Its core value proposition is defined by the specific 2-nitro, 1-bromo, 3-chloro substitution pattern on the benzene ring. This arrangement, where both halogen atoms are positioned *meta* to the electron-withdrawing nitro group, results in a distinct chemical reactivity profile compared to its ortho- and para-substituted isomers, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Substituting 1-Bromo-3-chloro-2-nitrobenzene with its positional isomers, such as 4-Bromo-2-chloro-1-nitrobenzene or 2-Bromo-4-chloro-1-nitrobenzene, is a critical procurement error in process chemistry. The reactivity of the aromatic ring is dominated by the position of the powerful electron-withdrawing nitro group, which strongly activates ortho and para positions for nucleophilic attack. Because both halogens in the target compound are meta to the nitro group, their reactivity towards nucleophiles is significantly suppressed compared to isomers where a halogen is ortho or para. This chemical distinction is fundamental; using an incorrect isomer would lead to unintended side reactions, low yields, or complete failure of the intended synthetic step, making this compound specifically necessary for routes that require stability in the presence of nucleophiles.

Reduced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Enables Selective Synthesis

The rate of nucleophilic aromatic substitution (SNAr) is critically dependent on the stabilization of the negatively charged Meisenheimer complex intermediate by an electron-withdrawing group. This stabilization is only effective when the group is positioned ortho or para to the leaving group. In 1-Bromo-3-chloro-2-nitrobenzene, both halogens are meta to the nitro group, meaning the resonance stabilization required for facile SNAr is absent. Consequently, its reactivity is dramatically lower than that of an isomer like 1-chloro-4-nitrobenzene, which reacts readily.

| Evidence Dimension | Relative reaction rate in SNAr |

| Target Compound Data | Very low; requires harsh reaction conditions (high temperature/pressure) |

| Comparator Or Baseline | 1-Chloro-4-nitrobenzene (para-isomer): High; reacts under mild conditions (e.g., with NaOH at 130 °C) |

| Quantified Difference | Qualitatively orders of magnitude slower, enabling orthogonal chemical strategies. |

| Conditions | Standard nucleophilic aromatic substitution conditions with common nucleophiles like hydroxides, alkoxides, or amines. |

For multi-step syntheses, this compound allows for nucleophilic reactions elsewhere in a molecule without risking unwanted displacement of its chloro or bromo substituents.

Precursor Suitability: Guarantees Regiospecific Synthesis of 2-Amino-1-bromo-3-chlorobenzene

The primary value of 1-Bromo-3-chloro-2-nitrobenzene as a precursor lies in its fixed, unambiguous substitution pattern. Chemical reduction of the nitro group, a common and high-yielding transformation (e.g., using SnCl2/HCl or catalytic hydrogenation), leads to a single, specific product: 2-amino-1-bromo-3-chlorobenzene. Using a different positional isomer, such as 4-Bromo-2-chloro-1-nitrobenzene, would produce a structurally different and non-interchangeable aniline. Procuring this specific CAS number ensures 100% regiochemical fidelity, eliminating the risk of isomeric contamination in the downstream product.

| Evidence Dimension | Regiochemical Purity of Reduction Product |

| Target Compound Data | 100% 2-amino-1-bromo-3-chlorobenzene |

| Comparator Or Baseline | Use of 4-Bromo-2-chloro-1-nitrobenzene as precursor: 100% 4-amino-3-bromo-1-chlorobenzene |

| Quantified Difference | Produces a unique, non-interchangeable aniline isomer required for specific downstream applications. |

| Conditions | Standard nitro group reduction conditions (e.g., SnCl2, HCl in Ethanol). |

This ensures absolute batch-to-batch consistency and avoids costly purification or product failures in GMP or large-scale manufacturing environments.

Building Block for Syntheses Requiring Inert Halogenated Rings

This compound is the material of choice when a synthetic route involves nucleophilic reagents but requires the bromo- and chloro-substituents to remain intact on the aromatic ring. Its inherent resistance to SNAr allows for greater flexibility in designing reaction sequences where other isomers would decompose or react undesirably.

Directed Synthesis of Regiospecific Agrochemical or Pharmaceutical Intermediates

It serves as a validated starting material for complex molecules where the precise 2,3,6-substitution pattern (post-reduction of the nitro group to an amine) is a non-negotiable structural requirement. This ensures the production of a single, correct isomer for subsequent coupling or cyclization reactions.

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2